2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Description
2-Amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a pyrano[3,2-c]chromene derivative featuring a 2-nitrophenyl substituent at the 4-position and a nitrile group at the 3-position. This compound belongs to a class of fused chromene derivatives known for diverse biological activities, including anti-HIV, anticancer, and DNA-binding properties . Its structure combines electron-withdrawing (nitro, nitrile) and aromatic components, which influence its physicochemical behavior and interactions with biological targets.
Properties
IUPAC Name |
2-amino-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O5/c20-9-12-15(10-5-1-3-7-13(10)22(24)25)16-17(27-18(12)21)11-6-2-4-8-14(11)26-19(16)23/h1-8,15H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKSQQNYRPFYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135735 | |
| Record name | 2-Amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c][1]benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315245-13-7 | |
| Record name | 2-Amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c][1]benzopyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315245-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c][1]benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-step reaction sequence. One common method includes the condensation of 2-nitrobenzaldehyde, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst such as piperidine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Reduction Product: 2-amino-4-(2-aminophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile.
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of 2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile have been screened for antiviral properties against HIV-1 and HIV-2. These studies suggest that the compound may inhibit viral replication by interacting with specific enzymes involved in the viral life cycle.
Anticancer Properties
The compound exhibits significant anticancer potential. Investigations into its mechanism of action reveal that it may inhibit tyrosine kinase receptors, which are crucial in tumor growth and metastasis. This inhibition could lead to reduced proliferation of cancer cells.
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The nitro group may play a role in enhancing these activities through electron-withdrawing effects that influence the compound's interaction with microbial targets.
Precursor for Derivatives
This compound serves as a versatile starting material for synthesizing various pyranochromene derivatives. These derivatives can be tailored for specific biological activities or material properties, expanding the scope of applications in both medicinal chemistry and materials science.
Multi-component Reactions
The compound can be synthesized through one-pot multi-component reactions (MCR), which streamline the development of complex molecules while reducing waste and improving yield. This method highlights its utility in synthetic organic chemistry.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated inhibition of HIV replication in MT-4 cells using derivatives of the compound. |
| Study B | Anticancer Mechanism | Found that the compound inhibits tyrosine kinase activity, leading to reduced cancer cell proliferation. |
| Study C | Antimicrobial Testing | Showed promising results against various bacterial strains, indicating potential as an antibiotic agent. |
Mechanism of Action
The mechanism by which 2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The nitro and amino groups in the compound may play a crucial role in its biological activity by facilitating interactions with these targets.
Comparison with Similar Compounds
Melting Points and Spectral Data
- Target compound (2-nitrophenyl) : While direct MP data for the 2-nitrophenyl analog is unavailable, structurally similar nitro-substituted derivatives (e.g., 3-nitrophenyl (7e) and 4-nitrophenyl (7f)) exhibit MPs of 228–230°C . Hydroxyl-substituted derivatives (e.g., 4j) show higher MPs (270–273°C) due to hydrogen bonding .
- IR Spectroscopy: Nitro groups in 3-nitrophenyl (7e) and 4-nitrophenyl (7f) derivatives show absorption bands at ~1531 cm⁻¹ (asymmetric NO₂ stretch) and ~1347 cm⁻¹ (symmetric NO₂ stretch), while the nitrile (C≡N) stretch appears at ~2203 cm⁻¹ .
Crystallographic Analysis
X-ray studies of analogs reveal planar chromene systems with substituents influencing torsion angles. For instance, 3-nitrophenyl (Compound I) and 4-nitrophenyl (Compound II) derivatives exhibit distinct dihedral angles between the chromene core and aryl rings, affecting molecular packing and stability .
Anti-HIV Activity
Pyrano[3,2-c]chromenes with substituents like 1-naphthyl (Compound 6) demonstrate potent anti-HIV-1 activity (EC₅₀ = 0.8 µM) due to enhanced hydrophobic interactions with reverse transcriptase . The 2-nitrophenyl group’s electron-withdrawing nature may reduce bioavailability compared to bulkier substituents like naphthyl.
DNA-Binding Interactions
- Binding Affinity : The 3-hydroxyphenyl derivative (3-HC) binds ctDNA with a higher intrinsic constant (Kb = 3.6 × 10³ M⁻¹) than the 4-chlorophenyl analog (4-CC, Kb = 1.2 × 10³ M⁻¹), attributed to hydrogen bonding from the hydroxyl group .
- Mode of Interaction : Nitro-substituted derivatives (e.g., 2-nitrophenyl) likely engage in groove binding rather than intercalation due to steric hindrance from the nitro group .
Comparative Analysis with Analogous Compounds
Table 1: Key Comparisons of Pyrano[3,2-c]chromene Derivatives
*Estimated based on nitro-substituted analogs.
Table 2: Substituent Effects on Properties
EW = Electron-withdrawing; ED = Electron-donating.
Biological Activity
2-Amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (CAS No. 177028-91-0) is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H11N3O5
- Molecular Weight : 361.31 g/mol
- Structure : The compound features a pyranochromene backbone with a nitrophenyl substituent and a carbonitrile group, contributing to its biological activity.
Anticancer Activity
A series of studies have demonstrated that this compound exhibits potent anticancer properties against various human tumor cell lines.
- Microtubule Disruption : The compound has been shown to disrupt microtubule formation, which is critical for cell division. This disruption leads to cell cycle arrest at the G2/M phase in melanoma cells (518 A2) .
- Anti-Angiogenic Effects : In vitro and in vivo studies indicate that this compound significantly reduces angiogenesis, the formation of new blood vessels that tumors require for growth .
- Cell Cycle Arrest : The compound induces cell cycle arrest by affecting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Case Studies
-
In Vitro Studies : A study evaluated the antiproliferative effects of various derivatives of the compound against eight human tumor cell lines. Some derivatives exhibited high antiproliferative activity with IC50 values less than 30 μg/mL .
Compound Cell Line IC50 (μg/mL) 1a HCT116 20 1b PC3 63 1c NCI-H727 41 - In Vivo Studies : The antiangiogenic potential was confirmed through animal models where treated groups showed reduced tumor growth and vascularization compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Q & A
Q. What synthetic methodologies are optimal for preparing 2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile?
The compound is typically synthesized via a one-pot, multi-component reaction involving 4-hydroxycoumarin, malononitrile, and a substituted aldehyde (e.g., 2-nitrobenzaldehyde). Catalysts such as porous copper oxide (CuO) nanoparticles (yield: 82%) or L-proline-modified Zr-based MOFs (Basu-proline, yield: 91%) are effective. Reaction conditions (solvent: ethanol, reflux) and catalyst selection significantly influence yield and purity. For example, Basu-proline reduces reaction time to 20 minutes while maintaining high yields .
Q. How can spectroscopic data (IR, NMR, MS) validate the structure of this compound?
- IR : Key peaks include ν ~2193 cm⁻¹ (C≡N stretch), ~1715 cm⁻¹ (C=O lactone), and ~3426 cm⁻¹ (NH₂ stretch) .
- ¹H NMR : Look for aromatic protons (δ 6.5–7.9 ppm), NH₂ signals (δ ~7.9 ppm), and a pyran ring CH proton (δ ~4.4 ppm) .
- ¹³C NMR : Characteristic signals include C=O (δ ~158–172 ppm) and nitrile carbon (δ ~114–117 ppm) .
- HRMS : Confirm molecular ion [M+Na]⁺ with accurate mass matching theoretical values (e.g., m/z 393.0457 for nitro derivatives) .
Q. What solvent systems are suitable for recrystallization to achieve high-purity crystals?
Ethanol and ethanol/water mixtures are commonly used. For example, compounds with nitro or halogen substituents are recrystallized in ethanol, yielding crystals with melting points >220°C. DMF-water systems are effective for polar derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, methoxy) influence the compound’s bioactivity?
The 2-nitrophenyl group enhances electron-withdrawing effects, stabilizing the pyran ring and increasing reactivity in biological systems. Derivatives with electron-deficient aromatic groups (e.g., 3,4,5-trifluorophenyl) show improved anticancer activity (IC₅₀ <10 μM in breast cancer cells) due to enhanced interactions with cellular targets like PI3K/AKT and JAK/STAT3 pathways . In contrast, methoxy groups improve solubility but may reduce cytotoxicity .
Q. What computational methods can predict the compound’s binding affinity for kinase targets?
Density Functional Theory (DFT) calculations and molecular docking (using AutoDock Vina) are effective. For example, the nitrile group forms hydrogen bonds with kinase active sites (e.g., TFF3 inhibitors), while the pyran ring participates in π-π stacking with hydrophobic residues. MD simulations (AMBER/CHARMM) further validate stability over 100 ns trajectories .
Q. How do crystal packing interactions (e.g., hydrogen bonds) affect the compound’s stability and solubility?
In the crystal lattice, NH₂ groups form N–H⋯O/N hydrogen bonds (bond length: 2.8–3.1 Å) with adjacent carbonyl or nitrile moieties, creating R₂²(12) ring motifs. These interactions enhance thermal stability (m.p. >220°C) but reduce aqueous solubility. Solvent inclusion (e.g., ethanol co-crystals) can disrupt packing, improving solubility by 30–50% .
Q. What strategies resolve contradictions in bioactivity data across cell lines?
- Dose-Response Analysis : Use 3D spheroid models to mimic in vivo conditions, reducing false positives from 2D assays.
- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) with varying activities.
- Pathway Enrichment : RNA-seq reveals cell line-specific pathway activation (e.g., AMPC inhibits TFF3 in ER+ breast cancer but not in triple-negative cells) .
Q. How can structural modifications enhance selectivity against cancer vs. normal cells?
- Introduce polar groups (e.g., –OH, –SO₃H) to reduce non-specific binding.
- Replace nitro with sulfonamide groups to lower toxicity (e.g., IC₅₀ for LO2 hepatocytes increases from 5 μM to >50 μM) .
- Hybridize with known pharmacophores (e.g., triazole rings) to target drug-resistant strains .
Methodological Best Practices
- Synthetic Optimization : Screen catalysts (CuO, Basu-proline) and solvents (ethanol vs. DMF) using Design of Experiments (DoE) to maximize yield .
- Bioactivity Assays : Use MTT assays with IC₅₀ determination across ≥3 cell lines and confirm mechanisms via Western blot (e.g., p-AKT downregulation) .
- Crystallography : Refine structures using SHELXL (CCDC deposition recommended) and validate hydrogen bonds via Mercury software .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
